molecular formula C10H14ClN B570240 2-(4-(2-Chloroethyl)phenyl)ethanamine CAS No. 118534-22-8

2-(4-(2-Chloroethyl)phenyl)ethanamine

Cat. No.: B570240
CAS No.: 118534-22-8
M. Wt: 183.679
InChI Key: PTYXDQCWWRWMRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(2-Chloroethyl)phenyl)ethanamine is a valuable chemical building block in organic synthesis and pharmaceutical research. Its structure, featuring both a phenyl-ethylamine backbone and a reactive chloroethyl group, makes it a versatile intermediate for constructing more complex molecules. This compound is recognized for its role in sophisticated multi-step syntheses, particularly as a precursor in the development of active pharmaceutical ingredients (APIs) . Research indicates its application in the synthesis of Bilastine, a modern antihistamine, highlighting its importance in medicinal chemistry for the creation of new therapeutic agents . The reactive chloro group allows for further functionalization, typically through nucleophilic substitution or cyclization reactions, enabling researchers to create diverse nitrogen-containing heterocycles or extended molecular architectures . This compound is provided for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

118534-22-8

Molecular Formula

C10H14ClN

Molecular Weight

183.679

IUPAC Name

2-[4-(2-chloroethyl)phenyl]ethanamine

InChI

InChI=1S/C10H14ClN/c11-7-5-9-1-3-10(4-2-9)6-8-12/h1-4H,5-8,12H2

InChI Key

PTYXDQCWWRWMRN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCN)CCCl

Synonyms

2-(4-(2-chloroethyl)phenyl)ethanamine

Origin of Product

United States

Comparison with Similar Compounds

Examples :

  • 2-Chloro-N-(2-chloroethyl)-N-methylethanamine (): A simpler chloroethylamine used in radiochemical synthesis, highlighting the chloroethyl group’s versatility in functionalization .
    Contrast with Target Compound : These analogs lack the phenyl ring, focusing instead on alkylamine modifications.

Data Tables

Table 1. Physicochemical Properties of Selected Compounds

Compound Molecular Weight (g/mol) Substituents Solubility
This compound* ~183.67 (estimated) 4-(2-Chloroethyl), ethanamine Likely low (hydrochloride salt soluble)
4-Chlorophenethylamine 155.63 4-Cl Soluble in polar solvents (HCl salt)
2C-C 245.70 4-Cl, 2,5-OCH₃ Moderate in ethanol
25C-NBOMe 406.90 4-Cl, 2,5-OCH₃, N-benzyl Low aqueous solubility

*Estimated based on structural analogs.

Research Findings and Discussion

  • Chloroethyl vs.
  • Metabolic Stability : Chloroethyl groups may act as leaving groups, leading to reactive intermediates that could increase toxicity or enable prodrug activation .
  • Structural Analogues: NBOMe compounds demonstrate that N-substitutions can dramatically alter pharmacological potency, suggesting that modifications to the amine group in the target compound could yield novel bioactive molecules .

Preparation Methods

Gabriel Synthesis via Benzyl Bromide Intermediate

This method leverages sequential halogenation and nucleophilic substitution to introduce the amine moiety.

Step 1: Synthesis of 4-(2-Chloroethyl)toluene
4-Vinyltoluene is treated with gaseous HCl in dichloromethane at 0–5°C, yielding 4-(2-chloroethyl)toluene via hydrohalogenation. The reaction is quenched with ice water, and the organic layer is washed with brine and dried over anhydrous sodium sulfate.

Step 2: Bromination of the Methyl Group
Radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in CCl₄ under UV light converts the methyl group to benzyl bromide. The crude product is purified via column chromatography (hexane/ethyl acetate, 9:1).

Step 3: Gabriel Amine Synthesis
4-(2-Chloroethyl)benzyl bromide reacts with potassium phthalimide in DMF at 80°C for 12 hours. The phthalimide intermediate is hydrolyzed with hydrazine hydrate in ethanol, releasing the primary amine. Yield: 60–65%.

Reductive Amination of 4-(2-Chloroethyl)phenylacetaldehyde

This route employs oxidation followed by reductive amination to construct the ethanamine chain.

Step 1: Oxidation of 4-(2-Chloroethyl)phenethyl Alcohol
The alcohol is oxidized to the corresponding aldehyde using pyridinium chlorochromate (PCC) in dichloromethane. The aldehyde is extracted with ethyl acetate and dried over sodium sulfate.

Step 2: Reductive Amination
The aldehyde reacts with ammonium acetate in methanol, followed by reduction with sodium cyanoborohydride (NaBH₃CN) at pH 5–6. The amine is isolated via acid-base extraction, yielding 45–50% pure product.

Nitrile Reduction Pathway

This approach utilizes alkylation of phenylacetonitrile followed by nitrile reduction.

Step 1: Alkylation of Phenylacetonitrile
Phenylacetonitrile is deprotonated with lithium diisopropylamide (LDA) in THF at −78°C and reacted with 1,2-dichloroethane. The mixture is warmed to room temperature, quenched with NH₄Cl, and extracted with diethyl ether.

Step 2: Catalytic Hydrogenation of Nitrile
The nitrile intermediate is reduced under H₂ (40 psi) with Raney nickel in ethanol at 50°C. The amine is purified via distillation under reduced pressure, achieving 55–60% yield.

Comparative Analysis of Methods

ParameterGabriel SynthesisReductive AminationNitrile Reduction
Starting Material 4-Vinyltoluene4-(2-Chloroethyl)phenethyl alcoholPhenylacetonitrile
Key Reagents NBS, K phthalimidePCC, NaBH₃CNLDA, 1,2-Dichloroethane
Reaction Time 24–36 hours12–18 hours8–12 hours
Yield 60–65%45–50%55–60%
Purity >95% (HPLC)90–92%85–88%

Advantages and Limitations

  • Gabriel Synthesis : High yield but requires hazardous bromination conditions.

  • Reductive Amination : Mild conditions but dependent on alcohol precursor availability.

  • Nitrile Reduction : Efficient but involves pyrophoric reagents (LDA).

Optimization Strategies

Solvent and Catalyst Selection

  • Phase-Transfer Catalysis : Adopting benzyltriethylammonium chloride in aqueous NaOH improves alkylation efficiency for the nitrile route.

  • Microwave Assistance : Reducing reaction time by 50% in the Gabriel synthesis using microwave irradiation at 100°C.

Purification Techniques

  • Distillation vs. Chromatography : Distillation under vacuum (0.1 mmHg, 120°C) achieves >98% purity for the final amine, outperforming silica gel chromatography.

  • Recrystallization : Ethanol/water (7:3) recrystallization removes residual phthalimide byproducts in the Gabriel method.

Mechanistic Insights

Chloroethyl Group Introduction

Thionyl chloride (SOCl₂) effectively converts hydroxyl intermediates to chlorides, as demonstrated in piperazine derivatization. For 4-(2-hydroxyethyl)phenethyl alcohol, SOCl₂ in DCM at 0°C provides 4-(2-chloroethyl)phenethyl chloride in 85% yield.

Amine Formation Dynamics

Reductive amination proceeds via imine intermediate formation, stabilized by acidic pH. Sodium cyanoborohydride selectively reduces the imine without attacking the chloroethyl group.

Scalability and Industrial Feasibility

  • Gabriel Synthesis : Suitable for large-scale production due to straightforward steps, though bromination requires explosion-proof equipment.

  • Nitrile Reduction : Limited by LDA’s cost and handling challenges; alternatives like NaBH₄/I₂ show promise but reduce yields to 40% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.